molecular formula C17H16N2O B12922904 N-Methyl-N-(2-methylacridin-9-YL)acetamide CAS No. 61981-68-8

N-Methyl-N-(2-methylacridin-9-YL)acetamide

Cat. No.: B12922904
CAS No.: 61981-68-8
M. Wt: 264.32 g/mol
InChI Key: HCGVWBVBTCSVRB-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methylacridin-9-YL)acetamide is a chemical compound with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . This compound belongs to the class of acridinium derivatives, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylacridin-9-YL)acetamide typically involves the reaction of 2-methylacridine with N-methylacetamide under specific conditions. One common method includes the use of a solvent such as benzene or toluene, with a catalyst like ammonium acetate, and heating the mixture to a temperature around 70°C . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methylacridin-9-YL)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-Methyl-N-(2-methylacridin-9-YL)acetic acid.

    Reduction: Formation of N-Methyl-N-(2-methylacridin-9-YL)ethylamine.

    Substitution: Formation of various substituted acridinium derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(2-methylacridin-9-YL)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methylacridin-9-YL)acetamide involves its ability to intercalate into DNA strands. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound’s fluorescent properties also make it useful for imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

    N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar in structure but contains a piperidine ring instead of a methyl group.

    N-Methyl-N-(2-methylacridin-9-yl)ethylamine: Similar but with an ethylamine group instead of an acetamide group.

Uniqueness

N-Methyl-N-(2-methylacridin-9-YL)acetamide is unique due to its specific combination of an acridinium core with a methylacetamide group. This structure imparts distinct fluorescent properties and the ability to intercalate into DNA, making it valuable for both research and industrial applications .

Properties

61981-68-8

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-methyl-N-(2-methylacridin-9-yl)acetamide

InChI

InChI=1S/C17H16N2O/c1-11-8-9-16-14(10-11)17(19(3)12(2)20)13-6-4-5-7-15(13)18-16/h4-10H,1-3H3

InChI Key

HCGVWBVBTCSVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N(C)C(=O)C

Origin of Product

United States

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